molecular formula C8H7BrF2 B1519640 1-Bromo-4-(1,1-difluoroethyl)benzene CAS No. 1000994-95-5

1-Bromo-4-(1,1-difluoroethyl)benzene

Cat. No. B1519640
CAS RN: 1000994-95-5
M. Wt: 221.04 g/mol
InChI Key: QXIBKCFAFRHORF-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 . It is a liquid that appears clear and colorless to yellow .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(1,1-difluoroethyl)benzene consists of a benzene ring with a bromine atom and a 1,1-difluoroethyl group attached to it . The InChI Key for this compound is QXIBKCFAFRHORF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Bromo-4-(1,1-difluoroethyl)benzene is a liquid with a density of 1.495 g/mL at 25 °C . Its refractive index is 1.503 .

Scientific Research Applications

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl) benzene has been synthesized using Wittig-Horner reaction. It exhibits notable photoluminescence properties in both solution and solid state, with significant differences in fluorescence intensity and wavelength emission between these states. This compound demonstrates aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).

Synthesis and Characterization

The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene have been detailed, highlighting its role as a precursor for graphene nanoribbons with controlled edge morphology. This involves a combination of NMR, IR spectroscopy, elemental analysis, and density functional theory (DFT) calculations (S. Patil et al., 2012).

Aryne Route to Naphthalenes

1-Bromo-4-(trifluoromethoxy)benzene has been used in the generation of arynes, which are subsequently used in [4+2] cycloadditions with furan. This leads to the production of naphthalenes and naphthols, demonstrating the compound's utility in complex organic syntheses (M. Schlosser & E. Castagnetti, 2001).

Versatility in Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. Its derivatives have been effectively used in various reactions involving magnesium, lithium, and copper intermediates (J. Porwisiak & M. Schlosser, 1996).

Ethynylferrocene Compounds

The synthesis and electrochemical study of ethynylferrocene compounds of 1,3,5-tribromobenzene have been conducted. These compounds show chemically reversible oxidations, indicating the absence of electronic communication between iron(II) centers in certain molecules (H. Fink et al., 1997).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-(1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIBKCFAFRHORF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669759
Record name 1-Bromo-4-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(1,1-difluoroethyl)benzene

CAS RN

1000994-95-5
Record name 1-Bromo-4-(1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-(1,1-DIFLUOROETHYL)BENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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